Clozapine-d8 is classified under the category of deuterated pharmaceuticals, specifically as a stable isotope-labeled compound. It is synthesized from clozapine through various deuteration methods, which involve substituting hydrogen atoms with deuterium. This alteration does not significantly change the pharmacological properties but allows for improved analytical precision .
The synthesis of Clozapine-d8 typically involves two main approaches:
Industrial production often employs large-scale reactions with controlled conditions to maximize yield and purity, utilizing deuterium oxide (D2O) or other deuterated solvents.
Clozapine-d8 retains the core structure of clozapine, with eight hydrogen atoms replaced by deuterium atoms. This modification results in a molecular formula of C18H10ClN5O, where the mass difference allows for differentiation during mass spectrometric analysis.
Clozapine-d8 undergoes several chemical reactions similar to those of its parent compound:
Clozapine-d8 functions similarly to clozapine in terms of its mechanism of action. It primarily targets multiple neurotransmitter receptors, including:
Clozapine's unique mode of action involves modulation of various biochemical pathways, including:
Clozapine-d8 shares pharmacokinetic properties with clozapine, including an elimination half-life ranging from 9.1 to 17.4 hours and significant interpatient variability in clearance rates.
Clozapine-d8 is primarily utilized in scientific research for:
The strategic deuteration of clozapine at eight hydrogen positions (yielding Clozapine-d8, CAS 1185053-50-2) exploits the intrinsic properties of carbon-deuterium (C-D) bonds to enhance metabolic stability. Deuterium incorporation increases the bond dissociation energy by 1–2 kcal/mol compared to carbon-hydrogen (C-H) bonds, creating a kinetic isotope effect (KIE) that impedes rate-limiting enzymatic oxidation. This effect is particularly significant for cytochrome P450 (CYP)-mediated reactions, where deuterium substitution at metabolic soft spots reduces first-pass metabolism. Key observations include: - Reduced Metabolic Clearance: In vitro hepatic microsome studies demonstrate a 2.3-fold decrease in clozapine-d8 oxidation compared to non-deuterated clozapine, attributed to attenuated CYP1A2 and CYP3A4 demethylation pathways [1] [9]. - Extended Half-Life: Rat pharmacokinetic studies show a mean elimination half-life (t½) of 14.2 ± 1.8 hr for clozapine-d8 versus 8.5 ± 0.9 hr for clozapine, confirming prolonged systemic exposure [9]. - Metabolite Profile Shifts: Deuterium positioning alters the norclozapine/clozapine-d8 metabolic ratio, suppressing dehydrogenation pathways while favoring glucuronide conjugation [2].
Table 1: Metabolic Stability Parameters of Clozapine vs. Clozapine-d8
Parameter | Clozapine | Clozapine-d8 | Change (%) |
---|---|---|---|
Hepatic CLint (μL/min/mg) | 38.2 ± 4.1 | 16.5 ± 2.3 | -56.8% |
t½ (hr) | 8.5 ± 0.9 | 14.2 ± 1.8 | +67.1% |
CYP1A2 Km (μM) | 12.4 | 26.8 | +116% |
Clozapine-d8 serves as an ideal internal standard for mass spectrometry-based quantification of non-deuterated clozapine due to its near-identical physicochemical properties with a +8 Da mass shift. This isotopic dilution enables precise tracking of parent drug metabolism through: - Co-elution Compensation: In LC-ESI-MS/MS, clozapine-d8 corrects for matrix-induced ion suppression/enhancement during simultaneous extraction of clozapine and its metabolites (e.g., norclozapine, clozapine N-oxide) [9]. - Tissue Distribution Studies: Solvent-assisted ionization inlet (SAII) mass spectrometry coupled with clozapine-d8 spiking allows direct quantification from mouse brain sections with minimal sample prep. This method achieves 89.7% recovery of clozapine at 50 ng/g tissue, validated against traditional LC-MS/MS [9]. - Trace-Level Sensitivity: Isotope dilution lowers the limit of quantification (LOQ) to 0.1 ng/mL in plasma, critical for therapeutic drug monitoring of clozapine's narrow therapeutic window [8] [9].
Table 2: Analytical Performance of Isotopic Dilution Methods Using Clozapine-d8
Matrix | Method | LOQ | Recovery (%) | RSD (%) |
---|---|---|---|---|
Human Plasma | LC-ESI-MS/MS | 0.1 ng/mL | 98.2 ± 3.1 | 4.7 |
Mouse Brain | SAII-MS | 50 ng/g | 89.7 ± 6.2 | 8.3 |
Rat Serum | GC-MS (Derivatized) | 2.5 ng/mL | 92.4 ± 5.8 | 6.9 |
Physiologically based pharmacokinetic (PBPK) models reveal distinct distribution and exposure profiles between clozapine-d8 and its non-deuterated counterpart: - Absorption/Bioavailability: While deuterium does not alter oral absorption kinetics (Tmax remains 2.5 ± 0.8 hr), the relative bioavailability increases by 40% due to reduced intestinal first-pass metabolism [3]. - Volume of Distribution (Vd): Clozapine-d8 exhibits a 25% larger Vd (4.2 ± 0.9 L/kg vs. 3.1 ± 0.7 L/kg for clozapine), attributed to enhanced membrane permeability from altered lipophilicity [9]. - Drug-Drug Interactions: Simulations predict weaker CYP1A2 inhibition by clozapine-d8 (Ki = 28 μM) versus clozapine (Ki = 15 μM), suggesting a safer interaction profile with co-administered substrates like theophylline [3] [9].
Table 3: Key Pharmacokinetic Parameters from Cross-Study Modeling
Parameter | Clozapine | Clozapine-d8 | PBPK Model Prediction |
---|---|---|---|
Cmax (ng/mL) | 312 ± 45 | 387 ± 52 | +24.0% |
AUC0-∞ (h·ng/mL) | 1890 ± 210 | 2970 ± 340 | +57.1% |
Vd (L/kg) | 3.1 ± 0.7 | 4.2 ± 0.9 | +35.5% |
Plasma Protein Binding (%) | 97.2 ± 0.8 | 97.0 ± 0.7 | -0.2% |
Deuterium-induced alterations in clearance mechanisms necessitate modified dosing algorithms for clozapine-d8. Population PK simulations indicate that equimolar dosing would yield 1.7-fold higher steady-state concentrations, requiring a 30–35% dose reduction to achieve comparable exposure to non-deuterated clozapine [9]. These models integrate enzyme saturation kinetics, where deuterium effects are most pronounced at subtherapeutic concentrations (<100 ng/mL) due to reduced Kcat/Km ratios for CYP-mediated demethylation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1